molecular formula C8H12ClNO2 B015303 1-Acetylpiperidine-4-carbonyl chloride CAS No. 59084-16-1

1-Acetylpiperidine-4-carbonyl chloride

Cat. No. B015303
CAS RN: 59084-16-1
M. Wt: 189.64 g/mol
InChI Key: OHCPVLJEAHBMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

1-Acetylpiperidine-4-carbonyl chloride can be synthesized through multiple methods, including organophosphorus compounds' synthesis utilizing acetyl chloride as a versatile reagent in three-component condensation reactions, leading to key intermediates for further chemical modifications (Yuan, Chen, & Wang, 1991). Another approach involves the chlorination reaction mediated by thionyl chloride and innovative synthesis methods generating tertiary butyl groups through the reaction of dimethyliminium salts (Amato et al., 2005).

Molecular Structure Analysis

The molecular and crystal structures of derivatives of 1-acetylpiperidine-4-carbonyl chloride have been elucidated using X-ray diffraction analysis, revealing insights into their structural configurations and bonding arrangements. For instance, the study on 2,3,6-triaryl-1-acyl-4-acyloxypiperideines provides detailed structural information, highlighting the acylation process and its impact on molecular geometry (Mobio et al., 1990).

Chemical Reactions and Properties

Chemical reactions involving 1-acetylpiperidine-4-carbonyl chloride demonstrate its versatility as an intermediate. Its reactivity under different conditions enables the synthesis of complex molecules, such as phosphonopeptide derivatives and carbonyl compounds, showcasing its utility in organic synthesis (Yuan, Chen, & Wang, 1991).

Scientific Research Applications

1-Acetylpiperidine-4-carbonyl chloride is a chemical compound with the molecular formula C8H12ClNO2 . It’s typically stored at room temperature under an inert atmosphere .

The piperidine nucleus, which is a part of 1-Acetylpiperidine-4-carbonyl chloride, is a key component in many pharmaceutical compounds . Here are some potential applications based on the properties of piperidine derivatives:

  • Anticancer : Piperidine derivatives have been used in the development of anticancer drugs .
  • Antiviral : Some piperidine derivatives have shown antiviral properties .
  • Antimalarial : Certain piperidine derivatives are being explored for their potential as antimalarial agents .
  • Antimicrobial and Antifungal : Piperidine derivatives have been used in the development of antimicrobial and antifungal drugs .
  • Antihypertension : Some piperidine derivatives have shown potential in the treatment of hypertension .
  • Analgesic and Anti-inflammatory : Piperidine derivatives have been used in the development of analgesic and anti-inflammatory drugs .

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger” and hazard statement H314, indicating that it causes severe skin burns and eye damage15. Precautionary statements include P264, P271, P301+P330+P331, P305+P351+P338, P363, P403+P233, and P50115.


Future Directions

The future directions of 1-Acetylpiperidine-4-carbonyl chloride are not specified in the sources I have. However, given its chemical properties, it could potentially be used in the synthesis of other complex organic compounds. For specific applications, it’s recommended to refer to recent scientific literature in the field of organic chemistry.


properties

IUPAC Name

1-acetylpiperidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO2/c1-6(11)10-4-2-7(3-5-10)8(9)12/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCPVLJEAHBMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207827
Record name 1-Acetylpiperidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylpiperidine-4-carbonyl chloride

CAS RN

59084-16-1
Record name 1-Acetyl-4-piperidinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59084-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetylpiperidine-4-carbonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059084161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetylpiperidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetylpiperidine-4-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.976
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-acetylisonipecotic acid (0.67 g, 3.9 mmol) was added to SOCl2 (4.1 mL). The acid chloride precipitated from solution and petrol (60 mL) was added. The mixture was filtered and the residue was washed several times with petrol to afford the title compound as a white solid (0.716 g, 97%). m.p. 133-138° C. 1H NMR (DMSO): 1.2-1.5 (m, 2H), 1.65-2.0 (m, 2H), 1.94 (s, 3H), 2.3-2.5 (m, 1H), 2.639 (t, J=11.4 Hz, 1H), 3.036 (t, J=11.4 Hz, 1H), 3.692 (d, J=13.2 Hz, 1H), 4.144 (d, J=13.2 Hz, 1H). IR (KBr): 1789, 1745, 1660 (cm−1). MS (m/z): 189, 126, 146, 84.
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
4.1 mL
Type
reactant
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

A sample of 65.4 g of 1-acetylisonipecotic acid is dissolved in 400 ml of thionyl chloride. The acid chloride precipitates from solution and one liter of petroleum ether is added. The mixture is filtered, the solid residue is washed several times with petroleum ether and dried, giving 1-acetylisonipecotoyl chloride as a white solid.
Quantity
65.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Acetylpiperidine-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
1-Acetylpiperidine-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
1-Acetylpiperidine-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
1-Acetylpiperidine-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
1-Acetylpiperidine-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
1-Acetylpiperidine-4-carbonyl chloride

Citations

For This Compound
12
Citations
S Imamura, Y Nishikawa, T Ichikawa, T Hattori… - Bioorganic & medicinal …, 2005 - Elsevier
… To an ice-cooled stirred solution of 3b (450 mg, 1.0 mmol) and Et 3 N (836 μL, 6.0 mmol) in DCM (10 mL) was added 1-acetylpiperidine-4-carbonyl chloride (4c) 18 (569 mg, 3.0 mmol), …
S Imamura, T Ichikawa, Y Nishikawa… - Journal of medicinal …, 2006 - ACS Publications
… 3 N (96 mL, 0.69 mol) followed by 1-acetylpiperidine-4-carbonyl chloride 23 (70.1 g, 0.37 mol), … ) (100 mL) was added portionwise 1-acetylpiperidine-4-carbonyl chloride 23 (44.7 g, 236 …
Number of citations: 91 0-pubs-acs-org.brum.beds.ac.uk
S Hu, Z Wang, T Hou, X Ma, J Li, T Liu, X Xie… - Bioorganic & Medicinal …, 2015 - Elsevier
… Subsequently, acylation of 11a–c with 1-acetylpiperidine-4-carbonyl chloride led to formation of the amides 12a–c. Furthermore, we used the N-substituted 2-methylpiperazine …
B Jiang, JJW Duan, S Stachura, A Karmakar… - Bioorganic & Medicinal …, 2020 - Elsevier
… By coupling with 1-acetylpiperidine-4-carbonyl chloride, both 5A and 5B were individually converted to 10A and 10B. Because 10A is significantly more potent than 10B in RORγt …
S Hu, Q Gu, Z Wang, Z Weng, Y Cai, X Dong… - European journal of …, 2014 - Elsevier
… suspension of 3-chloro-N-(3-chloropropyl)aniline 11 (0.21 g, 1.00 mmol) in DCM (3.00 ml) was added Et 3 N (0.40 ml, 3.00 mmol) followed by 1-acetylpiperidine-4-carbonyl chloride 9 (…
TC Chopko, CW Lindsley - ACS chemical neuroscience, 2018 - ACS Publications
… (43,44) It begins with the chlorination of 11-acetylpiperidine-4-carboxylic acid (8) using thionyl chloride to generate 1-acetylpiperidine-4-carbonyl chloride (9). Utilizing a Friedel–Crafts …
Number of citations: 72 0-pubs-acs-org.brum.beds.ac.uk
N Vicker, HV Bailey, JM Day, MF Mahon, A Smith… - Molecules, 2021 - mdpi.com
17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3) is expressed at high levels in testes and seminal vesicles; it is also present in prostate tissue and involved in gonadal and non-…
Number of citations: 3 0-www-mdpi-com.brum.beds.ac.uk
HV Bailey, MF Mahon, N Vicker, BVL Potter - ChemistryOpen, 2020 - Wiley Online Library
… 1-Acetylpiperidine-4-carbonyl chloride (173 mg, 0.91 mmol) was dissolved in toluene (5 mL) and this was added to a solution of 2-aminobenzophenone (150 mg, 0.76 mmol) and …
GA Elguézabal-Torralba - 2010 - beardocs.baylor.edu
… To a solution of aluminum chloride (3.90 g, 29.2 mmol) in dry benzene (17 mL) was added 1-acetylpiperidine-4-carbonyl chloride (1.04 g, 5.50 mmol) slowly. The mixture was heated at …
Number of citations: 4 beardocs.baylor.edu
SR Bollinger, DW Engers, JD Panarese… - Journal of Medicinal …, 2018 - ACS Publications
This work describes the discovery and characterization of novel 6-(1H-pyrazolo[4,3-b]pyridin-3-yl)amino-benzo[d]isothiazole-3-carboxamides as mGlu 4 PAMs. This scaffold provides …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.